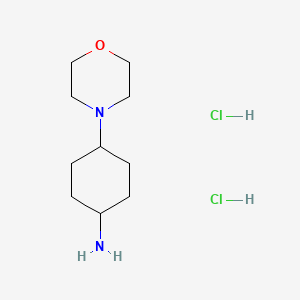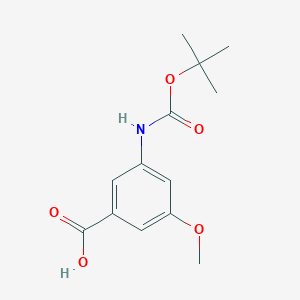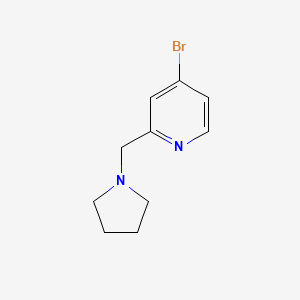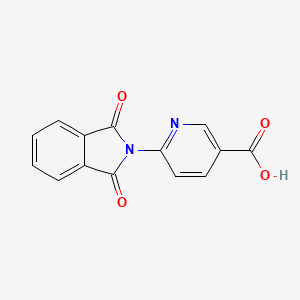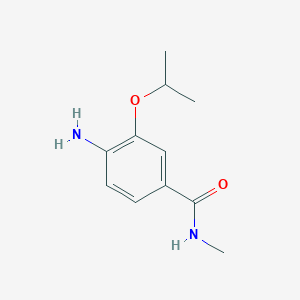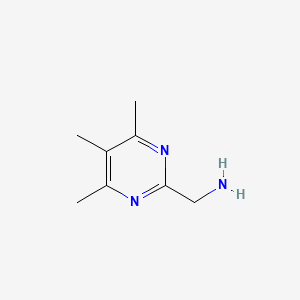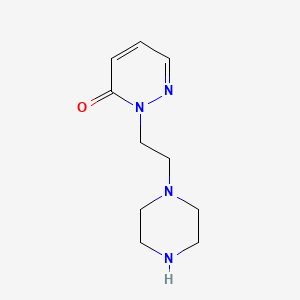![molecular formula C14H20BrNO2 B1401153 tert-butyl N-[1-(4-bromophenyl)propan-2-yl]carbamate CAS No. 256381-00-7](/img/structure/B1401153.png)
tert-butyl N-[1-(4-bromophenyl)propan-2-yl]carbamate
説明
Tert-butyl N-[1-(4-bromophenyl)propan-2-yl]carbamate is a chemical compound with the molecular formula C14H20BrNO2 . It is also known as TERT-BUTYL N- (4-BROMOPHENYL)-CARBAMATE .
Molecular Structure Analysis
The molecular structure of this compound can be represented by the InChI code: 1S/C14H20BrNO2/c1-10(2)16(13(17)18-14(3,4)5)12-8-6-11(15)7-9-12/h6-10H,1-5H3 . This indicates that the molecule consists of a tert-butyl group, a carbamate group, and a 4-bromophenyl group.Physical And Chemical Properties Analysis
This compound has a melting point of 103-106 °C . Its molecular weight is 314.22 . The compound has a density of 1.4±0.1 g/cm3, a boiling point of 281.1±23.0 °C at 760 mmHg, and a flash point of 123.8±22.6 °C .科学的研究の応用
Crystal Structures and Molecular Interactions
One study discusses the isomorphous crystal structures of derivatives like tert-butyl carbamate, highlighting their molecular interactions through hydrogen and halogen bonds, specifically involving the carbonyl group. This is important for understanding the crystallographic properties and potential applications in material science and crystal engineering (Baillargeon et al., 2017).
Organic Photovoltaic Materials
In the field of organic electronics, tert-butyl carbamate derivatives are used in the synthesis of organic photovoltaic materials. The study by Chmovzh and Rakitin (2021) describes the synthesis of triarylamino derivatives from tert-butyl carbamate, indicating its role in developing new materials for solar energy applications (Chmovzh & Rakitin, 2021).
Synthesis of Pharmaceutical Intermediates
The compound has been used in process development and pilot-plant synthesis of pharmaceutical intermediates. Li et al. (2012) describe the scalable synthesis of a tert-butyl carbamate derivative as an intermediate in manufacturing a lymphocyte function-associated antigen inhibitor, showcasing its significance in pharmaceutical synthesis (Li et al., 2012).
Hydrogen Bond-Based Molecular Assembly
Another study investigates carbamate derivatives, including tert-butyl carbamate, focusing on their crystal structures. The research explores how molecules are assembled into a three-dimensional architecture through hydrogen bonds, providing insights into the molecular design and crystal engineering (Das et al., 2016).
Application in Synthetic Organic Chemistry
tert-Butyl carbamate derivatives are also utilized in synthetic organic chemistry for various reactions. Sokeirik et al. (2006) discuss the reaction of tert-butyl N-(2-bromophenyl)carbamate with perfluoroalkyl ketones, which is part of exploring new methodologies in organic synthesis (Sokeirik et al., 2006).
Synthesis of Biologically Active Compounds
Zhao et al. (2017) describe the synthesis of tert-butyl carbamate derivatives as intermediates in producing biologically active compounds like omisertinib, used in cancer treatment. This demonstrates its role in the synthesis of therapeutics (Zhao et al., 2017).
将来の方向性
作用機序
Target of Action
Similar compounds have been known to interact with voltage-gated sodium channels and regulate the collapse response mediator protein 2 (crmp2) .
Mode of Action
It is known that carbamates, a class of compounds to which this molecule belongs, can undergo various chemical reactions. For instance, they can be formed in situ and subsequently react with substituted phenols.
Biochemical Pathways
生化学分析
Biochemical Properties
tert-butyl N-[1-(4-bromophenyl)propan-2-yl]carbamate: plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with enzymes involved in metabolic pathways, potentially inhibiting or activating them depending on the context. The nature of these interactions often involves binding to the active sites of enzymes, altering their activity and thus influencing the overall biochemical pathways .
Cellular Effects
The effects of This compound on cellular processes are profound. This compound can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it may affect the expression of certain genes involved in cell growth and differentiation, leading to changes in cellular behavior. Additionally, it can impact metabolic processes by interacting with key metabolic enzymes, thereby altering the metabolic flux within cells .
Molecular Mechanism
At the molecular level, This compound exerts its effects through specific binding interactions with biomolecules. It can inhibit or activate enzymes by binding to their active sites, leading to changes in their activity. This compound may also influence gene expression by interacting with transcription factors or other regulatory proteins, thereby modulating the transcription of specific genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of This compound can change over time. The stability and degradation of this compound are important factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under certain conditions but may degrade over time, leading to a decrease in its efficacy. Long-term exposure to this compound can result in sustained changes in cellular processes, which may be beneficial or detrimental depending on the context .
Dosage Effects in Animal Models
The effects of This compound vary with different dosages in animal models. At lower doses, this compound may exhibit beneficial effects, such as modulating metabolic pathways or influencing gene expression. At higher doses, it may cause toxic or adverse effects, including cellular damage or disruption of normal physiological processes. Understanding the dosage-dependent effects of this compound is crucial for its safe and effective use .
Metabolic Pathways
This compound: is involved in several metabolic pathways. It interacts with enzymes and cofactors that play key roles in these pathways, potentially altering the levels of metabolites and the overall metabolic flux. For instance, this compound may inhibit certain enzymes, leading to an accumulation of specific metabolites, or it may activate enzymes, enhancing the production of other metabolites .
Transport and Distribution
Within cells and tissues, This compound is transported and distributed through various mechanisms. It may interact with transporters or binding proteins that facilitate its movement across cellular membranes. Additionally, this compound may accumulate in specific tissues or cellular compartments, influencing its overall efficacy and potential side effects .
Subcellular Localization
The subcellular localization of This compound is an important factor that affects its activity and function. This compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. Its localization can influence its interactions with other biomolecules and its overall impact on cellular processes .
特性
IUPAC Name |
tert-butyl N-[1-(4-bromophenyl)propan-2-yl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20BrNO2/c1-10(16-13(17)18-14(2,3)4)9-11-5-7-12(15)8-6-11/h5-8,10H,9H2,1-4H3,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LIJWIMYFGXBGMB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CC=C(C=C1)Br)NC(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20BrNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-[1-(2-Methoxyacetyl)pyrrolidin-3-yl]pyrazole-4-carboxylic acid](/img/structure/B1401070.png)
![1-[3-[1-(2-Aminoethyl)pyrazolo[3,4-b]pyrazin-3-yl]pyrrolidin-1-yl]ethanone](/img/structure/B1401071.png)
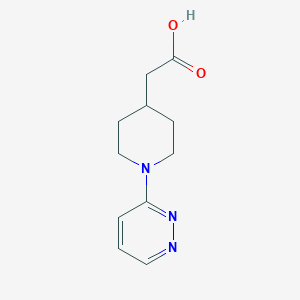
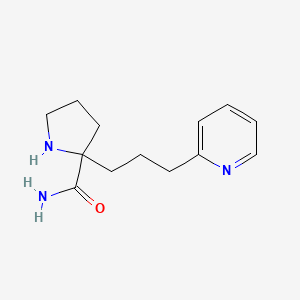
![Tert-butyl 2-[2-(6-chloropyrazin-2-yl)ethyl]piperidine-1-carboxylate](/img/structure/B1401074.png)
![Pyrazolo[1,5-a]pyrazine-3-carbonitrile](/img/structure/B1401075.png)
